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molecular formula C7H4BrF3O B1289219 4-Bromo-3-(trifluoromethyl)phenol CAS No. 320-49-0

4-Bromo-3-(trifluoromethyl)phenol

Cat. No. B1289219
M. Wt: 241 g/mol
InChI Key: VOWPIDJSINRFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115151B2

Procedure details

To a 0° C. mixture of 4-bromo-3-(trifluoromethyl)phenol (Apollo, 10.8 g, 44.8 mmol) in AcOH (40 mL) was added concentrated sulfuric acid (1.5 mL) followed by fuming nitric acid (5.2 g) and the mixture was stirred for 30 min. Additional concentrated sulfuric acid (9 mL) was added and the temperature was allowed to rise to ambient temperature and stirred for 3 h at rt. The mixture was poured into ice water (500 mL) and the aqueous solution was extracted with EtOAc (3×50 mL). The combined organic phase was washed with brine (50 mL), dried over anhydrous Na2SO4 and filtered. The filtrate was evaporated in vacuo and the residue was purified by column chromatography on silica gel (eluting with 10-20% EtOAc in petroleum ether) to give 4-bromo-2-nitro-5-(trifluoromethyl)phenol (4.7 g, 36%) as yellow oil. 1H NMR (DMSO-d6, 400 MHz): δ 12.0 (brs, 1H), 8.31 (s, 1H), 7.54 (s, 1H).
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].S(=O)(=O)(O)O.[N+:18]([O-])([OH:20])=[O:19]>CC(O)=O>[Br:1][C:2]1[C:3]([C:9]([F:10])([F:11])[F:12])=[CH:4][C:5]([OH:8])=[C:6]([N+:18]([O-:20])=[O:19])[CH:7]=1

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)C(F)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
5.2 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
9 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 3 h at rt
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (eluting with 10-20% EtOAc in petroleum ether)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1C(F)(F)F)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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